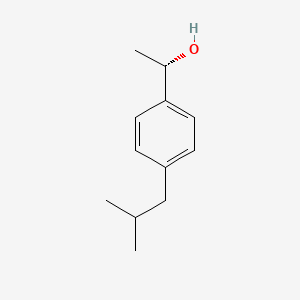
1-Chloro-2,2,3-trimethylbutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-2,2,3-trimethylbutane is an organic compound with the molecular formula C7H15Cl It is a chlorinated derivative of trimethylbutane, characterized by the presence of a chlorine atom attached to the first carbon of the butane chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Chloro-2,2,3-trimethylbutane can be synthesized through the chlorination of 2,2,3-trimethylbutane. The reaction typically involves the use of chlorine gas under controlled conditions to ensure selective chlorination at the desired position. The reaction is carried out in the presence of a radical initiator, such as ultraviolet light or a peroxide, to facilitate the formation of the chlorine radical, which then reacts with the hydrocarbon substrate .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the continuous feed of 2,2,3-trimethylbutane and chlorine gas into a reactor, where the reaction is maintained under optimal temperature and pressure conditions to maximize yield and selectivity. The product is then purified through distillation or other separation techniques to obtain the desired purity .
Análisis De Reacciones Químicas
Types of Reactions: 1-Chloro-2,2,3-trimethylbutane primarily undergoes substitution reactions due to the presence of the chlorine atom. These reactions include nucleophilic substitution (SN1 and SN2 mechanisms) and elimination reactions (E1 and E2 mechanisms).
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles such as hydroxide ions, alkoxide ions, and amines can replace the chlorine atom under appropriate conditions.
Elimination Reactions: Strong bases like potassium tert-butoxide can induce elimination reactions, leading to the formation of alkenes.
Major Products:
Substitution Reactions: The major products include alcohols, ethers, and amines, depending on the nucleophile used.
Elimination Reactions: The primary product is 2,2,3-trimethyl-1-butene, formed through the elimination of hydrogen chloride.
Aplicaciones Científicas De Investigación
1-Chloro-2,2,3-trimethylbutane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology and Medicine: While specific biological applications are limited, chlorinated hydrocarbons like this compound are studied for their potential effects on biological systems and their use in medicinal chemistry.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-chloro-2,2,3-trimethylbutane in chemical reactions involves the formation of a carbocation intermediate in the case of SN1 reactions or a concerted mechanism in SN2 reactions. The chlorine atom, being a good leaving group, facilitates these reactions. In elimination reactions, the base abstracts a proton, leading to the formation of a double bond and the elimination of hydrogen chloride .
Comparación Con Compuestos Similares
1-Bromo-2,2,3-trimethylbutane: Similar in structure but with a bromine atom instead of chlorine. It exhibits similar reactivity but with different reaction rates due to the difference in the leaving group ability.
2-Chloro-2,3,3-trimethylbutane: A positional isomer with the chlorine atom on the second carbon.
Uniqueness: 1-Chloro-2,2,3-trimethylbutane is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. Its structure allows for selective reactions that are not possible with other isomers or analogs .
Propiedades
Número CAS |
6366-36-5 |
|---|---|
Fórmula molecular |
C7H15Cl |
Peso molecular |
134.65 g/mol |
Nombre IUPAC |
1-chloro-2,2,3-trimethylbutane |
InChI |
InChI=1S/C7H15Cl/c1-6(2)7(3,4)5-8/h6H,5H2,1-4H3 |
Clave InChI |
DASUPYHSQZJITI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C)(C)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


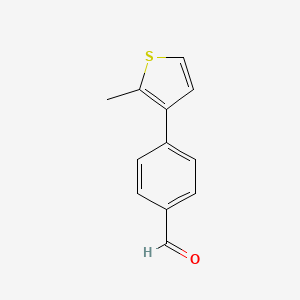
![2-[Cyclobutyl(methyl)amino]pyrimidine-5-carbaldehyde](/img/structure/B13175507.png)
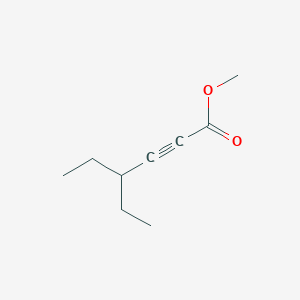
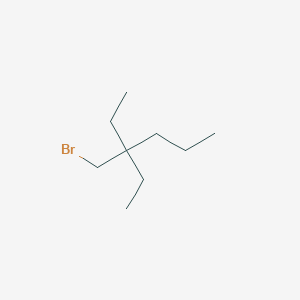
![(1,6-Dimethylpyrazolo[3,4-d]pyrimidin-4-yl)hydrazine](/img/structure/B13175529.png)
![5-{5-Azaspiro[2.4]heptan-5-yl}furan-2-carbaldehyde](/img/structure/B13175535.png)

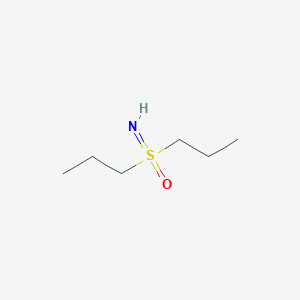
![5-(2-Hydroxyethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-3-carbaldehyde](/img/structure/B13175553.png)
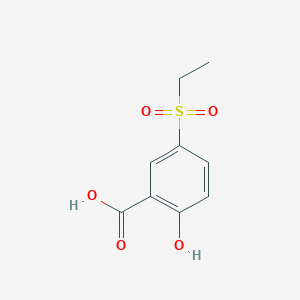
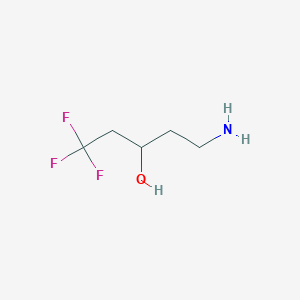
![3-[(Azetidin-1-yl)methyl]-4-bromoaniline](/img/structure/B13175581.png)
